O-Ethyl-D-homoserine

Beschreibung

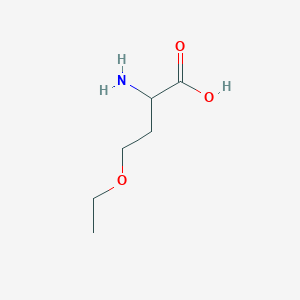

O-Ethyl-D-homoserine is an ethyl ester derivative of D-homoserine, a non-proteinogenic amino acid. Structurally, it features an ethyl group (-CH₂CH₃) attached to the oxygen atom of the hydroxyl group in the homoserine backbone (Figure 1). This modification alters its physicochemical properties, such as solubility and metabolic stability, compared to its parent compound, D-homoserine.

D-homoserine itself (CAS No. 6027-21-0) is a stereoisomer of homoserine, a key intermediate in microbial and plant methionine biosynthesis pathways (). The O-ethyl derivative may exhibit distinct biological interactions due to steric and electronic effects introduced by the ethyl group.

Eigenschaften

IUPAC Name |

2-amino-4-ethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSFMOVBARTLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

O-Ethyl-D-Homoserin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von O-Ethyl-D-Homoserin verwendet werden, umfassen Salzsäure zur Hydrolyse und verschiedene Oxidations- und Reduktionsmittel für Oxidations- und Reduktionsreaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von O-Ethyl-D-Homoserin gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel ergibt die Hydrolyse mit Salzsäure die entsprechenden Aminosäurederivate.

Wissenschaftliche Forschungsanwendungen

O-Ethyl-D-Homoserin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine Rolle in Stoffwechselwegen und Enzymwirkungen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Herstellung verschiedener Chemikalien und Materialien eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

O-Ethyl-D-homoserine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of O-Ethyl-D-homoserine include hydrochloric acid for hydrolysis and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from the reactions of O-Ethyl-D-homoserine depend on the specific reaction conditions and reagents used. For example, hydrolysis with hydrochloric acid yields the corresponding amino acid derivatives .

Wissenschaftliche Forschungsanwendungen

O-Ethyl-D-homoserine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemicals and materials.

Wirkmechanismus

Der Wirkungsmechanismus von O-Ethyl-D-Homoserin beinhaltet seine Wechselwirkung mit spezifischen Enzymen und Stoffwechselwegen. Es kann beispielsweise als Substrat für Enzyme dienen, die an der Biosynthese von Methionin und anderen schwefelhaltigen Aminosäuren beteiligt sind . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören der direkte Sulfhydrylierungsweg und der Transulfurierungsweg .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

O-Acetyl-L-homoserine

- Structural Differences : Substitutes an acetyl group (-COCH₃) instead of ethyl at the oxygen atom and is an L-stereoisomer.

- Synthesis : Synthesized via acid-catalyzed acetylation of L-homoserine using acetic anhydride and glacial/perchloric acid ().

- Biological Role : A precursor in methionine biosynthesis, catalyzed by homoserine O-acetyltransferase (HTA) in a two-step "ping-pong" mechanism ().

- Key Data: Property O-Acetyl-L-homoserine O-Ethyl-D-homoserine (Inferred) Molecular Formula C₆H₁₁NO₄ C₆H₁₃NO₃ Substituent Acetyl (-COCH₃) Ethyl (-CH₂CH₃) Stereochemistry L-configuration D-configuration Enzymatic Interaction Substrate for HTA Likely resistant to HTA due to ethyl group

D-Homoserine

- Structural Differences : Lacks the O-ethyl group, retaining a hydroxyl (-OH) at the oxygen position.

- Applications : Used in organic synthesis and biochemical studies ().

DL-Homoserine

- Structural Differences : Racemic mixture (D- and L-forms) without O-substituents.

- Properties : Off-white crystalline solid with applications in organic synthesis ().

- Regulatory Data: CAS No. 1927-25-9; HS Code 29225090 ().

Research Findings and Mechanistic Insights

- Enzymatic Specificity : Homoserine O-acetyltransferase (HTA) shows high specificity for acetyl-CoA and L-homoserine, catalyzing acetyl transfer via a flexible catalytic triad (Ser-His-Asp). The ethyl group in O-Ethyl-D-homoserine may hinder binding due to steric clashes or altered electronic interactions ().

- Synthetic Challenges : Unlike O-Acetyl-L-homoserine, which is synthesized under mild acidic conditions, O-Ethyl-D-homoserine may require stronger ethylating agents (e.g., ethyl bromide) or optimized catalysts.

- Thermodynamic Stability : Ethyl esters are generally more hydrolytically stable than acetyl esters, suggesting O-Ethyl-D-homoserine could persist longer in biological systems.

Data Table: Comparative Analysis of Homoserine Derivatives

| Compound | Molecular Formula | CAS No. | Substituent | Stereochemistry | Key Applications |

|---|---|---|---|---|---|

| O-Ethyl-D-homoserine | C₆H₁₃NO₃ | Not reported | Ethyl | D-configuration | Research/Pharmaceuticals |

| O-Acetyl-L-homoserine | C₆H₁₁NO₄ | 未提供 | Acetyl | L-configuration | Methionine biosynthesis |

| D-Homoserine | C₄H₉NO₃ | 6027-21-0 | -OH | D-configuration | Biochemical studies |

| DL-Homoserine | C₄H₉NO₃ | 1927-25-9 | -OH | Racemic | Organic synthesis |

Notes and Limitations

- Direct experimental data on O-Ethyl-D-homoserine are scarce in the provided evidence; comparisons are extrapolated from structural analogs.

- Enzymatic interaction predictions are based on HTA’s mechanism () and steric considerations.

- Safety and regulatory data for O-Ethyl-D-homoserine require further empirical validation.

This analysis synthesizes available evidence to hypothesize properties and applications, highlighting the need for targeted studies on O-Ethyl-D-homoserine.

Biologische Aktivität

O-Ethyl-D-homoserine is an amino acid derivative with significant biological activity, particularly in metabolic pathways related to amino acid synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : 145.18 g/mol

- Structure : O-Ethyl-D-homoserine is characterized by an ethyl group attached to the nitrogen of the homoserine backbone, distinguishing it from its isomeric forms.

Biological Role

O-Ethyl-D-homoserine serves as a precursor in the biosynthesis of essential amino acids such as L-threonine and L-methionine. Its involvement in these pathways highlights its importance in cellular metabolism and growth.

Enzymatic Pathways

Research indicates that O-Ethyl-D-homoserine acts as a substrate for specific enzymes involved in amino acid synthesis. Its interaction with these enzymes can influence metabolic processes, although detailed mechanisms are still under investigation.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of O-Ethyl-D-homoserine compared to related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Homoserine | Isomeric relationship | Naturally occurring amino acid |

| Threonine | Similar backbone | Essential amino acid with different functional groups |

| Isoleucine | Similar biosynthetic pathway | Essential branched-chain amino acid |

Research Findings

Recent studies have highlighted various aspects of O-Ethyl-D-homoserine's biological activity:

- Metabolic Effects : O-Ethyl-D-homoserine has been shown to influence metabolic flux in engineered microbial systems, suggesting potential applications in biotechnology.

- Enzyme Interaction Studies : Research has focused on the interactions between O-Ethyl-D-homoserine and enzymes involved in amino acid biosynthesis. For instance, studies have demonstrated that its presence can enhance enzyme activity related to methionine biosynthesis pathways, which are crucial for fungal growth .

- Case Studies : A notable case study examined the role of O-Ethyl-D-homoserine in Candida albicans, where it was found to impact the activity of the MET15 gene, which encodes an enzyme critical for methionine biosynthesis. The inhibition of this enzyme led to decreased fungal growth, indicating a potential antifungal application .

Applications and Implications

The biological activity of O-Ethyl-D-homoserine opens avenues for its application in various fields:

- Biotechnology : Its role as a precursor in amino acid synthesis makes it valuable for producing essential nutrients in microbial fermentation processes.

- Pharmaceuticals : Given its effects on fungal metabolism, O-Ethyl-D-homoserine could be explored as a lead compound for developing antifungal agents targeting methionine biosynthesis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.